molecular formula C8H9NO2S B215293 Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate CAS No. 87151-08-4

Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate

Katalognummer: B215293
CAS-Nummer: 87151-08-4
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: DCCVMIFDKLDIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is known for its unique structure, which includes a thioxo group attached to a dihydropyridine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

87151-08-4

Molekularformel

C8H9NO2S

Molekulargewicht

183.23 g/mol

IUPAC-Name

methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-9-6(8(10)11-2)4-3-5-7(9)12/h3-5H,1-2H3

InChI-Schlüssel

DCCVMIFDKLDIIX-UHFFFAOYSA-N

SMILES

CN1C(=S)C=CC=C1C(=O)OC

Kanonische SMILES

CN1C(=S)C=CC=C1C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 1-methyl-2-pyridinecarboxylate with Lawesson’s reagent to introduce the thioxo group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The thioxo group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydropyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 1-methyl-6-sulfanylidenepyridine-2-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.